3-Chloro-1-methyl-1H-indole
Overview
Description
3-Chloro-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is a heterocyclic organic compound that consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives can react with various compounds to form new structures. For example, the reaction of an indole derivative in the presence of SnCl2 and NaOAc in THF provided a compound in a good yield .Physical And Chemical Properties Analysis
Indole derivatives have various physical and chemical properties. For example, 3-Methyl-1H-indole has a solubility in water of 0.45 g/L, a melting point of 95 - 97°C, a boiling point of 265°C, and a density of 1.003 g/cm3 at 99.6°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 3-Chloro-1-methyl-1H-indole derivatives, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, have been synthesized for their potential biological activities, like anti-tumor and anti-inflammatory effects (Geetha et al., 2019).
- Photophysical Studies : Research on indole derivatives from β-brominated dehydroamino acids shows potential as fluorescent probes, highlighting their applications in photophysical studies (Pereira et al., 2010).
- Antioxidant Properties : Certain indole derivatives have been synthesized and evaluated for antioxidant activity, demonstrating potential therapeutic applications (Gopi & Dhanaraju, 2020).
Applications in Material Sciences and Chemistry
- Corrosion Inhibition : 3-amino alkylated indoles, related to 3-Chloro-1-methyl-1H-indole, have been studied as corrosion inhibitors for mild steel in acidic conditions, displaying potential in material protection (Verma et al., 2016).
- Metal Ion Adsorption : Indole derivatives have been investigated for their role in the adsorption mechanism of metal ions, demonstrating potential in environmental remediation (Pourjavid et al., 2018).
Biological and Environmental Applications
- Microbial Degradation : Studies on the microbial degradation of indole and its derivatives, including chloroindoles, focus on understanding their breakdown in the environment, significant for pollution control (Arora, Sharma, & Bae, 2015).
- Antitrypanosomal Activity : Certain indole derivatives have exhibited biological activity as antitrypanosomal agents, indicating potential applications in treating parasitic diseases (Riedl et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMKGOOZUQYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460095 | |
Record name | 1H-Indole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-indole | |
CAS RN |
124589-41-9 | |
Record name | 1H-Indole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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